4-(3,5-Dibromopyridin-2-yl)morpholine
Overview
Description
4-(3,5-Dibromopyridin-2-yl)morpholine is a heterocyclic compound that belongs to the pyridine and morpholine subclasses. It has the molecular formula C9H10Br2N2O and a molecular weight of 322.0 g/mol . This compound is characterized by the presence of a morpholine ring attached to a dibromopyridine moiety, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dibromopyridin-2-yl)morpholine typically involves the bromination of pyridine derivatives followed by the introduction of the morpholine ring. One common method includes the reaction of 3,5-dibromopyridine with morpholine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The product is then purified through recrystallization or chromatography techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Dibromopyridin-2-yl)morpholine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as DMF or DMSO at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-(3,5-Dibromopyridin-2-yl)morpholine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-(3,5-Dibromopyridin-2-yl)morpholine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary based on the structure of the derivatives formed and their intended use .
Comparison with Similar Compounds
4-(3,5-Dibromopyridin-2-yl)morpholine can be compared with other similar compounds, such as:
4-(3,5-Dibromopyridin-2-yl)piperidine: Similar structure but with a piperidine ring instead of a morpholine ring.
4-(3,5-Dibromopyridin-2-yl)thiomorpholine: Contains a thiomorpholine ring, which introduces sulfur into the structure.
4-(3,5-Dibromopyridin-2-yl)pyrrolidine: Features a pyrrolidine ring, making it structurally distinct but functionally similar.
The uniqueness of this compound lies in its specific combination of the morpholine ring and dibromopyridine moiety, which imparts unique chemical properties and reactivity .
Properties
IUPAC Name |
4-(3,5-dibromopyridin-2-yl)morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Br2N2O/c10-7-5-8(11)9(12-6-7)13-1-3-14-4-2-13/h5-6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFPQAQCDPWWXTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=N2)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Br2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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